molecular formula C8H17NO4 B8504799 N-(1,1-dimethoxyprop-2-yl)urethane

N-(1,1-dimethoxyprop-2-yl)urethane

Cat. No. B8504799
M. Wt: 191.22 g/mol
InChI Key: IBEFOHVJHZDMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dimethoxyprop-2-yl)urethane is a useful research compound. Its molecular formula is C8H17NO4 and its molecular weight is 191.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dimethoxyprop-2-yl)urethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dimethoxyprop-2-yl)urethane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(1,1-dimethoxyprop-2-yl)urethane

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

IUPAC Name

ethyl N-(1,1-dimethoxypropan-2-yl)carbamate

InChI

InChI=1S/C8H17NO4/c1-5-13-8(10)9-6(2)7(11-3)12-4/h6-7H,5H2,1-4H3,(H,9,10)

InChI Key

IBEFOHVJHZDMSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C)C(OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

80 g (0.73 mol) of ethyl chloroformate are added dropwise to 86.2 g (0.72 mol) of 2-aminopropionaldehyde dimethyl acetal in 350 ml of toluene and 32 g (0.8 mol) of NaOH in 300 ml of water. The mixture is stirred at room temperature for a further 2 hours, the organic phase is separated off, the aqueous phase is extracted with toluene and the toluene solutions are dried over K2CO3. The solution is concentrated and the residue is distilled.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
86.2 g
Type
reactant
Reaction Step One
Name
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

80 g (0.73 mol) of ethyl chloroformate are added dropwise with ice-cooling to 86.2 g (0.72 mol) of 2-aminopropionaldehyde dimethyl acetal in 350 ml of toluene and 32 g (0.8 mol) of NaOH in 300 ml of water. The mixture is stirred for a further 2 hours at room temperature, the organic phase is separated off, the aqueous phase is extracted using toluene and the toluene solutions are dried over K2CO3. The extracts are concentrated and the residue is distilled.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
86.2 g
Type
reactant
Reaction Step Two
Name
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

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